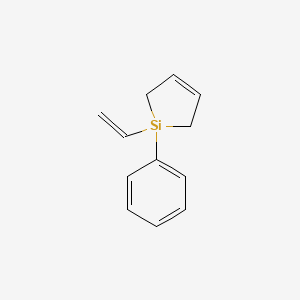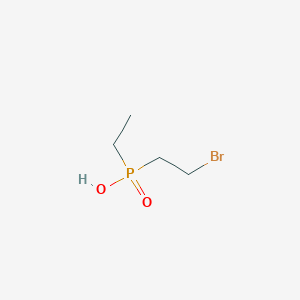
3-Carbamoyl-1-pentadecylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-1-pentadecylpyridin-1-ium bromide is a compound that belongs to the class of pyridinium salts These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry
Métodos De Preparación
The synthesis of 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide typically involves the reaction of 3-carbamoylpyridine with pentadecyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and a base like potassium carbonate is often used to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
3-Carbamoyl-1-pentadecylpyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridinium moiety can interact with negatively charged sites on proteins and nucleic acids, affecting their function. The long alkyl chain enhances its ability to integrate into lipid bilayers, making it useful in studies of membrane dynamics and permeability .
Comparación Con Compuestos Similares
Similar compounds to 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide include other pyridinium salts such as 3-carbamoyl-1-alkylpyridin-1-ium salts with different alkyl chain lengths. These compounds share similar chemical properties but differ in their physical properties and specific applications. For example, shorter alkyl chain derivatives may have higher solubility in water, while longer chains may enhance hydrophobic interactions with biological membranes .
Propiedades
Número CAS |
53171-30-5 |
|---|---|
Fórmula molecular |
C21H37BrN2O |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
1-pentadecylpyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C21H36N2O.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-18-15-16-20(19-23)21(22)24;/h15-16,18-19H,2-14,17H2,1H3,(H-,22,24);1H |
Clave InChI |
QPEXXRALXZSIOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
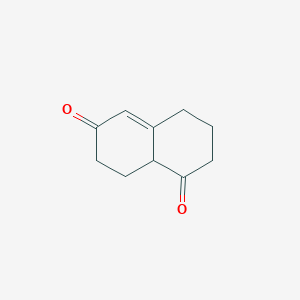
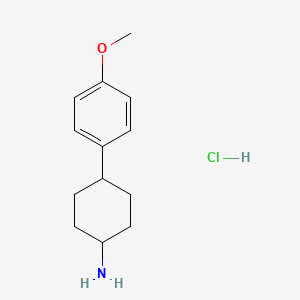
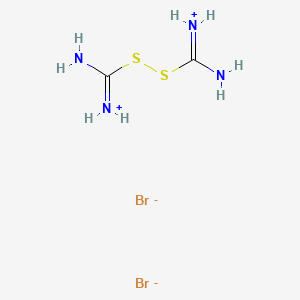
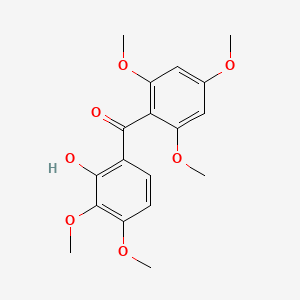
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

